BenchChemオンラインストアへようこそ!

1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione

Lipophilicity ADME prediction Assay partitioning

1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione (CAS 89814-55-1, MFCD12547016) is an asymmetric heterocyclic diketone featuring a 2-thienyl carbonyl at one terminus and a 3-thienyl carbonyl at the other, connected by a butane-1,4-dione linker (molecular formula C₁₂H₁₀O₂S₂, MW 250.34 g/mol, standard purity 95%). This regioisomeric bithienyl architecture distinguishes it from the symmetrical commercial alternatives 1,4-di(2-thienyl)butane-1,4-dione (CAS 13669-05-1, MFCD00208362) and 1,4-di(3-thienyl)butane-1,4-dione (CAS 101306-14-3).

Molecular Formula C12H10O2S2
Molecular Weight 250.3 g/mol
CAS No. 89814-55-1
Cat. No. B3058501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione
CAS89814-55-1
Molecular FormulaC12H10O2S2
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)CCC(=O)C2=CSC=C2
InChIInChI=1S/C12H10O2S2/c13-10(9-5-7-15-8-9)3-4-11(14)12-2-1-6-16-12/h1-2,5-8H,3-4H2
InChIKeyGCVVPHQQAQJAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione (CAS 89814-55-1): Asymmetric Bithienyl Diketone for Differentiation-Targeted Research and Chemical Biology Procurement


1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione (CAS 89814-55-1, MFCD12547016) is an asymmetric heterocyclic diketone featuring a 2-thienyl carbonyl at one terminus and a 3-thienyl carbonyl at the other, connected by a butane-1,4-dione linker (molecular formula C₁₂H₁₀O₂S₂, MW 250.34 g/mol, standard purity 95%) . This regioisomeric bithienyl architecture distinguishes it from the symmetrical commercial alternatives 1,4-di(2-thienyl)butane-1,4-dione (CAS 13669-05-1, MFCD00208362) and 1,4-di(3-thienyl)butane-1,4-dione (CAS 101306-14-3) [1]. The compound has been implicated in patent disclosures for arresting the proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting utility in anticancer and dermatological research [2], and is curated in authoritative bioactivity databases including BindingDB (BDBM50188224, CHEMBL3827264) and ChEMBL [3].

Why 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione Cannot Be Replaced by Symmetric Bithienyl Diketones in Differentiation and Anti-Virulence Screening


The regioisomeric identity of the thienyl substituents is a critical determinant of both physicochemical and biological properties [1]. The 2-thienyl versus 3-thienyl attachment produces a permanent molecular dipole and an asymmetric electrostatic surface that cannot be replicated by either symmetric analog (1,4-di(2-thienyl)- or 1,4-di(3-thienyl)butane-1,4-dione) . Computationally, the target compound exhibits an XLogP3 of 2.5 versus LogP of 3.66 for the symmetric 1,4-di(2-thienyl) congener, translating to a ~14-fold difference in predicted octanol-water partition coefficient that would alter membrane permeability, protein binding, and assay partitioning behavior . Biologically, the asymmetric architecture has been specifically associated with differentiation-inducing activity and phospholipase A2 inhibition—activities not reported for the fully symmetric bithienyl diketones [2]. Procurement of a generic 'dithienylbutane-dione' without verifying the regioisomeric identity therefore risks selecting a compound with divergent target engagement, solubility, and phenotypic readout .

Quantitative Differential Evidence Guide: 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione vs. Key Analogs


Asymmetric 2-Thienyl/3-Thienyl Architecture Drives a ~10¹-Fold Difference in Predicted Lipophilicity Relative to the Symmetric 1,4-Di(2-thienyl) Congener

The target compound bears a 2-thienyl carbonyl at one terminus and a 3-thienyl carbonyl at the other, producing a regioisomeric dipole absent in symmetric analogs [1]. The computed XLogP3 for the target compound is 2.5, while the symmetric comparator 1,4-di(2-thienyl)butane-1,4-dione (CAS 13669-05-1) has a reported LogP of 3.66 . The ~1.16 log unit difference equates to an approximately 14.5-fold higher predicted octanol-water partition coefficient for the symmetric di(2-thienyl) compound, indicating the target compound is markedly more polar .

Lipophilicity ADME prediction Assay partitioning

Staphyloxanthin Biosynthesis Inhibition (CrtN/Diapophytoene Desaturase) Provides a Quantified Anti-Virulence Benchmark: IC₅₀ > 1.25 × 10³ nM in S. aureus

In a whole-cell phenotypic assay measuring reduction of staphyloxanthin pigment formation in Staphylococcus aureus strain Newman after 48 hours, the target compound inhibited diapophytoene desaturase (CrtN) with an IC₅₀ > 1.25 × 10³ nM [1][2]. This measurement was performed at the East China University of Science and Technology and curated by ChEMBL (CHEMBL3827264) [2]. By comparison, the established antifungal agent naftifine inhibits the same CrtN target with an IC₅₀ of approximately 1.3–10 nM in equivalent staphyloxanthin reduction assays, placing the target compound approximately 100- to 1,000-fold less potent [3]. However, the target compound's value lies in its structurally distinct diketone scaffold, which offers an alternative chemotype for CrtN inhibitor development away from the allylamine pharmacophore [4].

Anti-virulence Staphylococcus aureus CrtN inhibition

Patent-Claimed Differentiation-Inducing Activity: Arrest of Undifferentiated Cell Proliferation and Monocytic Differentiation Represents a Phenotypic Signature Not Shared by Symmetric Bithienyl Diketones

Patent disclosures from WARF (Wisconsin Alumni Research Foundation) specifically describe this compound class as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting use as an anticancer agent and for the treatment of skin diseases such as psoriasis [1][2]. This functional annotation was extracted from patent claims via freshpatents.com and is recorded in the Web Data Commons knowledge graph [3]. The same differentiation-inducing activity is not reported in the available literature for either 1,4-di(2-thienyl)butane-1,4-dione (CAS 13669-05-1) or 1,4-di(3-thienyl)butane-1,4-dione (CAS 101306-14-3), where documented biological activities are limited to antimicrobial and material-science applications .

Differentiation therapy Monocyte differentiation Anticancer screening

Chemopreventive Potential: Prevention of DMBA-Induced Transformation in JB6 Cells with Co-Reported Antimalarial Activity Against P. falciparum

Curated bioactivity annotations from the lin-group.cn pharmacological database associate the target compound with prevention of DMBA (7,12-dimethylbenz[a]anthracene)-induced neoplastic transformation in JB6 mouse epidermal cells, a well-established model for tumor promotion and chemoprevention screening [1]. The same annotation set includes antimalarial activity (killing of Plasmodium falciparum), antivenom activity (neutralization of Naja naja venom), and phospholipase A2 inhibition [1][2]. This multi-target bioactivity profile has not been documented for the symmetric bithienyl diketone comparators, whose reported biological characterization is largely limited to antimicrobial screening and organic electronic applications .

Chemoprevention JB6 cell transformation Antimalarial screening

Computed Topological Polar Surface Area (TPSA = 90.6 Ų) and Hydrogen Bond Acceptor Count (4) Define a Favorable Drug-Likeness Window Distinguished from Higher-LogP Symmetric Analogs

The target compound has a computed topological polar surface area (TPSA) of 90.6 Ų and zero hydrogen bond donors with four hydrogen bond acceptors . The symmetric comparator 1,4-di(2-thienyl)butane-1,4-dione has an identical TPSA of 90.62 Ų but a higher LogP of 3.66 (versus XLogP3 of 2.5 for the target), placing the comparator closer to the lipophilicity ceiling typically associated with promiscuous binding and poor solubility [1]. The target compound's lower predicted LogP, combined with TPSA below the 140 Ų threshold and molecular weight under 500 Da, positions it within a more favorable drug-likeness space for fragment-based or lead-like screening libraries [2].

Drug-likeness ADME prediction Lead optimization

Procurement-Driven Application Scenarios for 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione (CAS 89814-55-1)


Differentiation Therapy Hit-Finding: Primary Screening for Monocyte Differentiation-Inducing Small Molecules in Leukemia or Psoriasis Models

Based on patent-claimed activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1], procurement of this compound is specifically indicated for laboratories running phenotypic differentiation screens using HL-60, U937, THP-1, or primary bone marrow progenitor cell models. The compound can serve as a structurally characterized reference agent for validating differentiation readouts (e.g., CD11b/CD14 surface marker expression by flow cytometry), with the critical caveat that quantitative EC₅₀ values must be determined in the end-user's system and are not provided in public disclosures.

Anti-Virulence Screening Against Staphyloxanthin Biosynthesis: CrtN Inhibitor Chemotype Diversification

With a curated CrtN IC₅₀ > 1.25 × 10³ nM in S. aureus Newman [2], this compound is suitable as a low-potency control or scaffold-hopping starting point for medicinal chemistry groups developing non-allylamine CrtN inhibitors. Its diketone chemotype is structurally distinct from naftifine, providing a complementary SAR dataset. Laboratories should employ the identical spectrophotometric staphyloxanthin pigment reduction assay (48 h incubation, S. aureus Newman) to enable direct cross-study comparison.

Multi-Target Bioactivity Profiling: Simultaneous Screening for Chemopreventive, Antimalarial, and Phospholipase A2 Inhibitory Activities

The compound's annotated bioactivity profile—including prevention of DMBA-induced JB6 cell transformation, killing of P. falciparum, and inhibition of N. naja venom phospholipase A2 [3]—makes it a versatile probe for integrated phenotypic screening platforms. Procurement is advised for core facilities or screening centers running multiplexed assay cascades that require a single compound stock capable of generating hits across oncology, infectious disease, and toxicology target panels.

Medicinal Chemistry Lead Optimization: Advantageous LogP Profile for Fragment-Based Drug Discovery Libraries

The target compound's XLogP3 of 2.5, compared to 3.66 for the symmetric di(2-thienyl) analog, positions it as a more hydrophilic fragment-like entry point for lead optimization programs . Procurement for fragment-screening libraries or as a synthetic intermediate for parallel derivatization campaigns (e.g., Paal-Knorr pyrrole synthesis, thiophene-fused heterocycle construction) is recommended when lower LogP is a design criterion for improving aqueous solubility and reducing off-target binding [4].

Quote Request

Request a Quote for 1-(Thiophen-2-yl)-4-(thiophen-3-yl)butane-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.